

Emilumenib (DS-1594): A Targeted Approach to Disrupting Leukemogenic Signaling in Acute Leukemia

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Compound of Interest

Compound Name: *Emilumenib*

Cat. No.: *B12399355*

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Introduction

Emilumenib (DS-1594) is an orally available, small-molecule inhibitor that targets the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A), also known as Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m).[2][3] By disrupting this complex, **Emilumenib** represents a targeted therapeutic strategy aimed at inhibiting leukemic cell growth and promoting differentiation.[3] Preclinical studies have demonstrated its potent and selective activity, leading to its evaluation in clinical trials.[3][4] This guide provides a technical overview of **Emilumenib**'s mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.

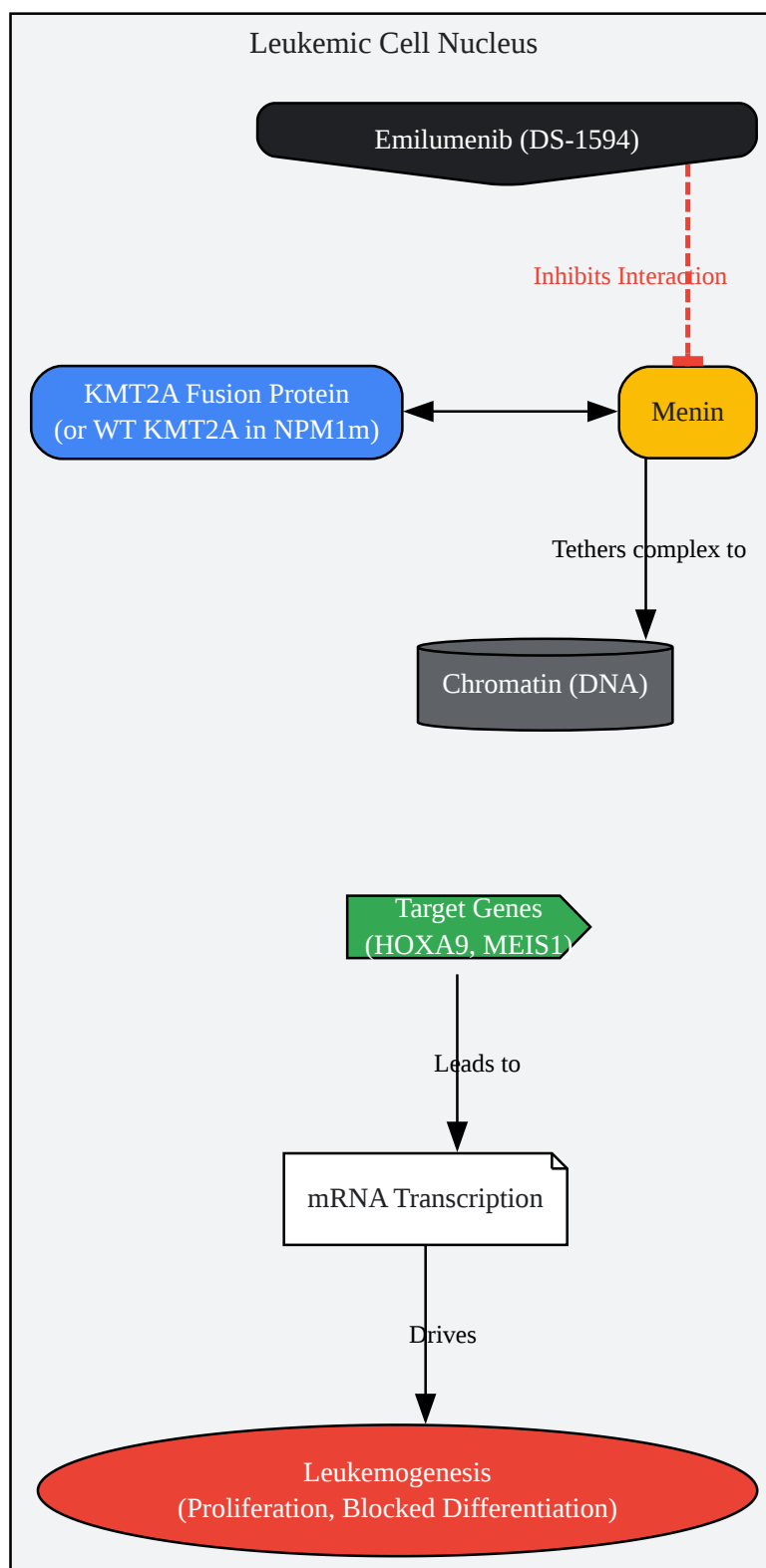
Core Mechanism of Action: Disrupting the Menin-KMT2A Axis

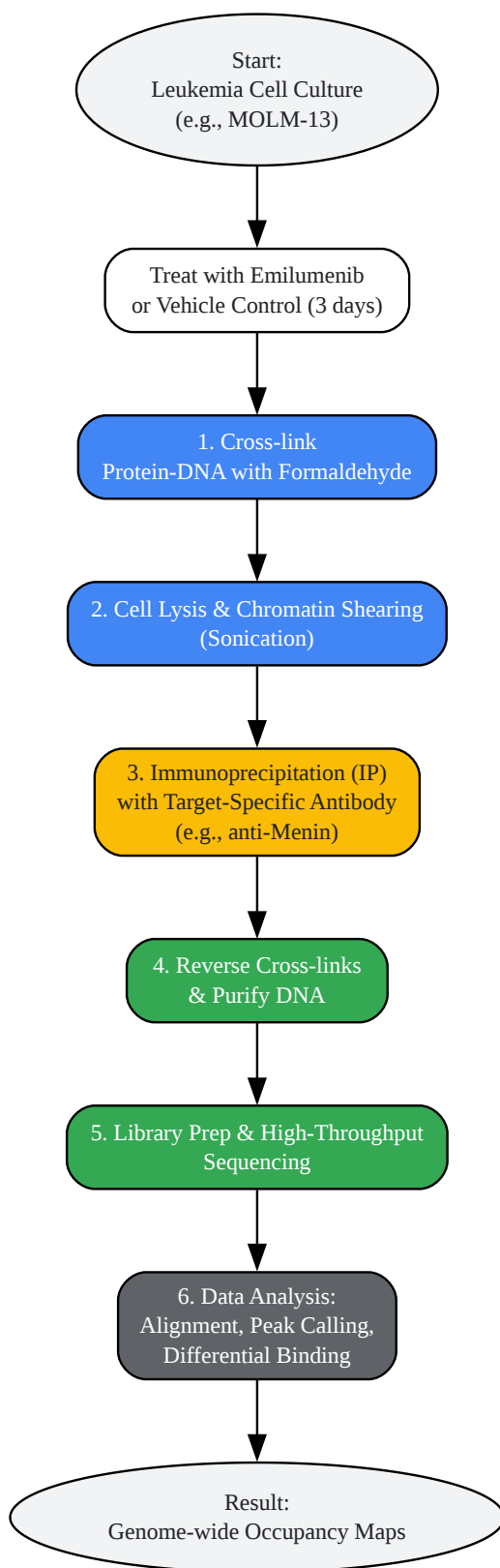
In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression and cell development.[5] However, in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations result in KMT2A gene rearrangements, creating oncogenic fusion proteins (e.g., KMT2A-AFF1,

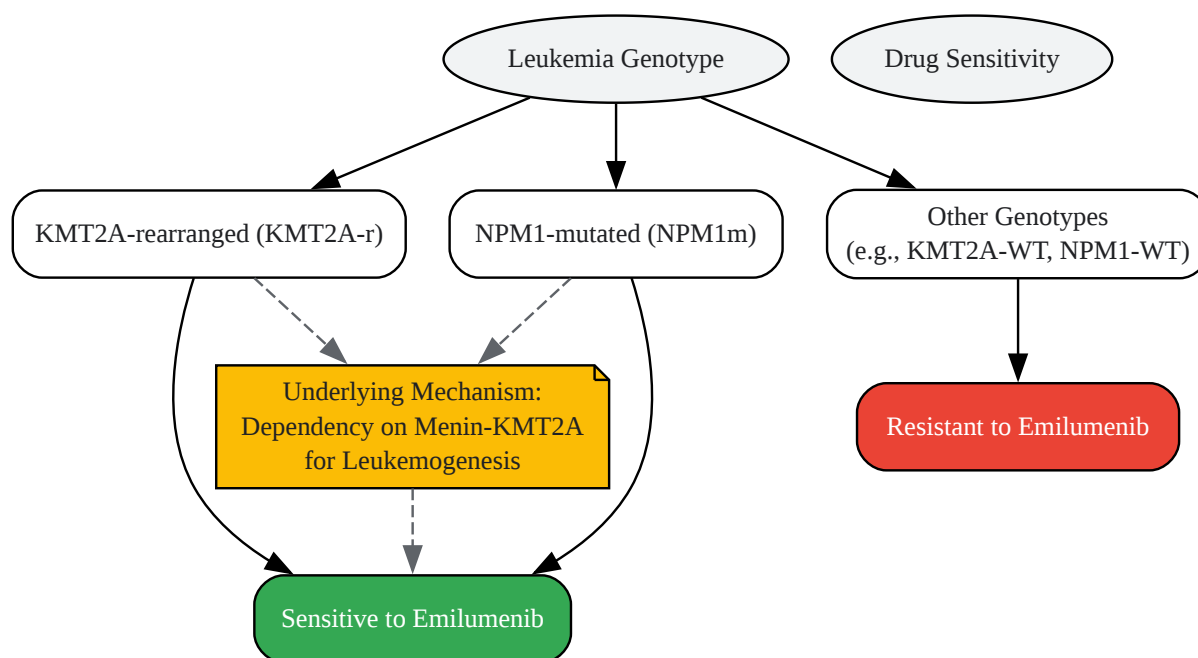
KMT2A-MLLT3).[6][7][8] These KMT2A fusion proteins, as well as the wild-type KMT2A in the context of NPM1 mutations, require interaction with the scaffold protein menin to drive a specific leukemogenic gene expression program.[5][9]

The menin-KMT2A complex binds to the promoters of key target genes, most notably the HOX gene family (especially HOXA9) and their cofactor MEIS1.[5][10] The aberrant overexpression of these genes is essential for maintaining the leukemic state by promoting proliferation and blocking hematopoietic differentiation.[10]

Emilumenib is designed to fit into a pocket on the menin protein, physically blocking its interaction with KMT2A.[3] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of HOX and MEIS1 gene expression.[4] Consequently, the leukemic cells lose their proliferative capacity and are induced to differentiate, ultimately leading to apoptosis.[2][11]







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